2,5-Dichloro-4-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminothiophenol with 2,5-dichloroacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as iodine or a metal triflate in a solvent like dimethyl sulfoxide (DMSO) or dichloromethane .
Industrial Production Methods: Industrial production of benzothiazoles often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as ionic liquids and aqueous media, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,5-Dichloro-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.
Pathways Involved: It inhibits the synthesis of nucleic acids and proteins, leading to the disruption of bacterial cell function and eventual cell death.
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom in place of sulfur and is known for its antiviral and antiparasitic activities.
Uniqueness: 2,5-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of chlorine and methyl groups, which enhance its reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2,5-dichloro-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGBUWXKYQBBEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365958 |
Source
|
Record name | 2,5-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887204-62-8 |
Source
|
Record name | 2,5-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.